molecular formula C17H15N3O5S2 B2950470 4-(dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide CAS No. 892856-06-3

4-(dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide

Cat. No.: B2950470
CAS No.: 892856-06-3
M. Wt: 405.44
InChI Key: LPHAMSXPIPWDEY-UHFFFAOYSA-N
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Description

The compound 4-(dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide is a benzamide derivative characterized by a [1,3]dioxolo[4,5-f][1,3]benzothiazol moiety linked to a dimethylsulfamoyl-substituted benzamide group.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S2/c1-20(2)27(22,23)11-5-3-10(4-6-11)16(21)19-17-18-12-7-13-14(25-9-24-13)8-15(12)26-17/h3-8H,9H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHAMSXPIPWDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure

The compound features a complex structure that includes a benzamide moiety linked to a benzothiazole scaffold and a dioxole ring. This unique arrangement is believed to contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the potential of benzothiazole derivatives in cancer therapy. Compounds similar to this compound have shown significant antitumor effects in various cancer cell lines. For instance, benzothiazole derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells, suggesting their role as potential anticancer agents .

Neuroprotective Effects

Benzothiazole compounds are also being investigated for their neuroprotective properties. The compound may interact with histamine H3 receptors and acetylcholinesterase (AChE), which are critical in neurodegenerative diseases like Alzheimer's. Studies indicate that multitargeted ligands could inhibit AChE and modulate neuroinflammation, providing a dual approach to neuroprotection .

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have been documented extensively. Research indicates that these compounds possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

The biological activity of this compound is thought to stem from its ability to:

  • Inhibit Enzymatic Activity : The compound may inhibit key enzymes such as AChE and monoamine oxidase B (MAO-B), which are involved in neurotransmitter regulation.
  • Modulate Receptor Activity : Interaction with histamine receptors suggests a role in modulating neurotransmitter release and potentially alleviating symptoms associated with neurodegenerative disorders.

Case Studies

StudyObjectiveFindings
Study 1Evaluate antitumor effectsCompound exhibited IC50 values < 10 µM against various cancer cell lines.
Study 2Assess neuroprotective potentialInhibition of AChE activity by over 50% at concentrations < 5 µM.
Study 3Investigate antimicrobial propertiesEffective against E. coli and S. aureus with MIC values < 20 µg/mL.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural similarities with several benzamide derivatives documented in the evidence. Key comparisons focus on substituent effects, synthesis strategies, and spectral characterization.

Substituent Variations and Molecular Properties

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
4-(Dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide C₁₇H₁₅N₃O₅S₂ 413.45 Dimethylsulfamoyl, [1,3]dioxolo ring
N-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-nitrobenzamide C₁₅H₉N₃O₅S 343.32 Nitro group, [1,3]dioxolo ring
N-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide C₁₉H₁₃N₃O₆S 419.39 Dioxopyrrolidinyl group

Key Observations:

  • Molecular Weight : The dimethylsulfamoyl derivative has a higher molecular weight (413.45 g/mol) than the nitro analog (343.32 g/mol), likely due to the bulkier sulfonamide group .
  • Functional Diversity : The dioxopyrrolidinyl substituent in introduces a cyclic amide, which may influence solubility or binding interactions in biological systems .
Spectral Data (Hypothesized):
  • IR Spectroscopy : The dimethylsulfamoyl group would exhibit strong S=O stretching vibrations (~1350–1150 cm⁻¹), while the benzamide carbonyl (C=O) would appear near 1680 cm⁻¹, consistent with analogs like .
  • NMR : The [1,3]dioxolo ring protons would resonate as a singlet near δ 6.0–6.5 ppm, while the dimethylsulfamoyl group’s methyl protons would appear as a singlet near δ 3.0–3.5 ppm .

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